Ethyl 2-bromobenzo[d]thiazole-7-carboxylate
Overview
Description
Ethyl 2-bromobenzo[d]thiazole-7-carboxylate is a chemical compound with the molecular formula C10H8BrNO2S and a molecular weight of 286.15 g/mol . It is used in research and has potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring substituted with a bromine atom and an ethyl carboxylate group . The benzothiazole ring is a heterocyclic compound, containing both sulfur and nitrogen atoms .Physical and Chemical Properties Analysis
This compound is a chemical compound with a molecular weight of 286.15 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Synthesis and Characterization
Ethyl 2-bromobenzo[d]thiazole-7-carboxylate and its derivatives have been extensively used in synthetic chemistry. For instance, a study by Shafi et al. (2021) detailed the synthesis of new piperidine-substituted benzothiazole derivatives, showcasing the versatility of this compound in creating compounds with potential biological applications. Similarly, Haroon et al. (2019) synthesized and characterized ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, providing valuable insights into the structural and electronic properties of these compounds.
Biological Properties
The biological properties of these compounds have also been a focus of research. Shafi et al. (2021) found that certain derivatives exhibit significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents.
Anticancer and Antiviral Potentials
Investigations into the anticancer and antiviral properties of derivatives of this compound have also been conducted. For example, Haroon et al. (2021) conducted studies on ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates, revealing their potential as antioxidants and their promising implications in antiviral drug development, particularly against SARS-CoV-2 (COVID-19).
Nonlinear Optical Properties
This compound derivatives have also been studied for their nonlinear optical (NLO) properties, which are critical in the field of optoelectronics. Research by Haroon et al. (2020) on thiazole derivatives highlighted their potential use in NLO materials, underscoring the importance of these compounds in technological applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which include ethyl 2-bromobenzo[d]thiazole-7-carboxylate, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit cholinesterase, an enzyme important for nerve function .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways, including those involved in inflammation, microbial growth, viral replication, nerve function, and tumor growth .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.4, indicating its lipophilicity . These properties impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
ethyl 2-bromo-1,3-benzothiazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYLQXMMPKISND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736377 | |
Record name | Ethyl 2-bromo-1,3-benzothiazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579525-09-0 | |
Record name | Ethyl 2-bromo-1,3-benzothiazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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